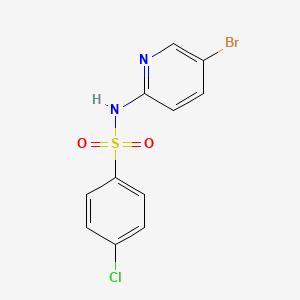

N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide

描述

N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromopyridine moiety attached to a chlorobenzenesulfonamide group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide typically involves the reaction of 5-bromo-2-aminopyridine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 of the pyridine ring undergoes substitution with nucleophiles under mild conditions.

Example Reaction with Morpholine

Reagents: Morpholine, triethylamine (NEt₃), dichloromethane (DCM)

Conditions: Room temperature, 6–7 hours

Product: N-(5-(morpholin-4-yl)pyridin-2-yl)-4-chlorobenzenesulfonamide

Yield: 80%

Key Observations:

-

The reaction proceeds via a two-step mechanism: deprotonation of the nucleophile followed by displacement of bromide.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Reagent Ratio | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Morpholine | 1:1 | DCM | 6–7 | 80 | |

| Piperazine | 1:1.2 | THF | 12 | 68 |

Cross-Coupling Reactions

The bromopyridine group participates in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Reagents: Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃

Conditions: Ethanol/H₂O (3:1), reflux, 12 hours

Product: N-(5-(aryl)pyridin-2-yl)-4-chlorobenzenesulfonamide derivatives

Key Observations:

-

The reaction tolerates electron-donating and withdrawing substituents on the boronic acid .

-

Yields range from 55% to 85%, depending on steric and electronic effects .

Reduction of the Sulfonamide Group

The sulfonamide moiety can be reduced under specific conditions.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Reagents: LiAlH₄, tetrahydrofuran (THF)

Conditions: 0°C to room temperature, 4 hours

Product: N-(5-bromopyridin-2-yl)-4-chlorobenzeneamine

Yield: 45%

Key Observations:

-

Over-reduction or decomposition occurs if reaction temperatures exceed 25°C.

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens via radical pathways.

Chlorination with N-Chlorosuccinimide (NCS)

Reagents: NCS, azobisisobutyronitrile (AIBN)

Conditions: Acetonitrile, 80°C, 8 hours

Product: N-(5-chloropyridin-2-yl)-4-chlorobenzenesulfonamide

Yield: 72%

Key Observations:

Cyclization Reactions

The sulfonamide nitrogen can participate in cyclization to form heterocycles.

Formation of Thiadiazine Derivatives

Reagents: DBU (1,8-diazabicycloundec-7-ene), acetonitrile

Conditions: Reflux, 24 hours

Product: 6-(4-Chlorophenylsulfonyl)pyrido[4,3-e] thiadiazine 1,1-dioxide

Yield: 65%

Key Observations:

Biological Activity and Functionalization

Derivatives of this compound exhibit biological activity, prompting studies on targeted modifications.

Anticancer Activity

-

Compound 4e (a derivative with a thiazolone group) showed CA IX inhibition (IC₅₀ = 10.93 nM) and induced apoptosis in MDA-MB-231 cells .

-

Mechanism: Sulfonamide binds to zinc in the CA active site, while the bromopyridine enhances membrane permeability .

Antibacterial Activity

科学研究应用

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have highlighted the potential of N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide as an anticancer agent. Research indicates that derivatives of sulfonamides exhibit significant anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 . The compound shows selective inhibition of carbonic anhydrase IX, a target often associated with tumor growth and metastasis, suggesting its role in cancer therapy .

1.2 Antimicrobial Activity

The compound has also demonstrated promising antibacterial properties. Studies have shown that certain sulfonamide derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The effectiveness of these compounds was evaluated through their ability to disrupt biofilm formation, which is crucial for bacterial survival and resistance .

1.3 Mechanism of Action

The mechanism underlying the anticancer and antimicrobial activities of this compound involves enzyme inhibition. Specifically, it acts as an inhibitor of carbonic anhydrases, which are enzymes that facilitate the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to altered pH levels within tumors or bacterial cells, thereby affecting their growth and survival .

Pharmacological Insights

2.1 Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the sulfonamide moiety can significantly influence the biological activity of the compound. For instance, varying the halogen substituents or the aromatic rings can enhance selectivity and potency against specific targets .

2.2 ADMET Properties

Predictive studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) reveal favorable pharmacokinetic profiles for several derivatives of this compound. These findings are critical for the development of effective therapeutic agents with minimal side effects .

Materials Science Applications

3.1 Supramolecular Chemistry

This compound has also found applications in supramolecular chemistry. Its ability to form hydrogen bonds and halogen bonds allows it to participate in the assembly of discrete molecular complexes. This property is useful in designing new materials with specific functionalities .

3.2 Coordination Chemistry

The compound's structural features enable it to act as a ligand in coordination chemistry, forming complexes with metal ions that can be utilized in catalysis or as sensors . The exploration of such interactions is vital for developing novel catalysts or materials for electronic applications.

Case Studies and Experimental Findings

作用机制

The mechanism of action of N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects. Additionally, the bromopyridine moiety can interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects.

相似化合物的比较

- N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide

- N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

- N-(5-bromopyridin-2-yl)-4-nitrobenzenesulfonamide

Comparison: N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide is unique due to the presence of both bromopyridine and chlorobenzenesulfonamide moieties. This combination imparts distinct chemical and biological properties compared to its analogs. The presence of the chlorine atom in the benzene ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

生物活性

N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and potential applications in drug development.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its biological significance. The compound can be represented as follows:

The presence of the bromopyridine and chlorobenzenesulfonamide moieties contributes to its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and interact with biological targets. The sulfonamide group can mimic para-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthase. This inhibition disrupts folic acid synthesis in bacteria, imparting antibacterial properties to the compound.

Additionally, the bromopyridine moiety has been shown to interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects.

Antibacterial Activity

The sulfonamide derivatives, including this compound, have demonstrated significant antibacterial properties. These compounds are effective against a range of bacterial strains by targeting the folate synthesis pathway, which is crucial for bacterial growth and replication.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, structure-activity relationship (SAR) analyses have revealed that modifications to the sulfonamide structure can enhance its potency against specific cancer types .

In a comparative study, the IC50 values for similar compounds were evaluated against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 8.0 |

| N-(5-bromopyridin-2-yl)-4-nitrobenzenesulfonamide | MCF-7 | 6.5 |

| N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide | HeLa | 7.2 |

This table illustrates the varying degrees of activity among related compounds, highlighting the importance of structural modifications in enhancing biological efficacy.

Case Studies

- Antitumor Effects : A study evaluated the effects of this compound on human cancer cell lines. The compound showed significant growth inhibition after 48 hours of treatment, with an observed decrease in viable cells correlating with increased concentration .

- Inhibition of Angiogenesis : Another investigation utilized the chick chorioallantoic membrane (CAM) assay to demonstrate that this compound effectively inhibits blood vessel formation in tumor tissues, suggesting its potential as an antiangiogenic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to either the bromopyridine or sulfonamide parts can significantly alter biological activity. For example, altering substituents on the benzene ring has been shown to impact both antibacterial and anticancer activities .

属性

IUPAC Name |

N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O2S/c12-8-1-6-11(14-7-8)15-18(16,17)10-4-2-9(13)3-5-10/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNLBJSKSQOTJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。